molecular formula C14H14O2 B11890647 Propyl naphthalene-1-carboxylate CAS No. 3007-96-3

Propyl naphthalene-1-carboxylate

Cat. No.: B11890647
CAS No.: 3007-96-3
M. Wt: 214.26 g/mol
InChI Key: DVFZYEJUWGWKLC-UHFFFAOYSA-N
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Description

Propyl naphthalene-1-carboxylate is an ester derivative of naphthalene, characterized by a propyl ester group attached to the naphthalene ring system at the 1-position.

Properties

CAS No.

3007-96-3

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

propyl naphthalene-1-carboxylate

InChI

InChI=1S/C14H14O2/c1-2-10-16-14(15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3

InChI Key

DVFZYEJUWGWKLC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Propyl 1-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 1-naphthoate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl 1-naphthoate involves its interaction with specific molecular targets and pathways. The compound can undergo sequential addition/oxidation reactions, leading to the formation of various intermediates and products. These reactions are facilitated by the presence of nucleophiles and oxidizing agents, which drive the conversion of the ester to other functional groups .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound CAS Number Chemical Class Key Functional Groups Primary Uses
This compound N/A* Naphthalene ester Naphthalene ring, propyl ester Hypothetical: Industrial applications
Propylparaben 94-13-3 Paraben Benzene ring, hydroxyl, propyl ester Preservative (cosmetics, pharmaceuticals)
Diisobutyl phthalate 84-69-5 Phthalate Benzene ring, isobutyl ester Plasticizer (plastics manufacturing)
Butylparaben 94-26-8 Paraben Benzene ring, hydroxyl, butyl ester Preservative (food, personal care)

Toxicological Concerns

Table 2: Toxicological Profiles of Comparable Compounds

Compound SIN Group Key Toxicological Concerns Reference
This compound Naphthalene derivatives Hypothesized endocrine disruption, bioaccumulation
Propylparaben Parabens Estrogenic activity, reproductive toxicity
Diisobutyl phthalate Phthalates Developmental defects, liver/kidney damage
Butylparaben Parabens Potential carcinogenicity, endocrine disruption

Key Findings:

Structural Similarity and Hazard Prediction : this compound’s ester group and alkyl chain align it with parabens and phthalates, which are associated with endocrine disruption and reproductive toxicity .

Metabolic Considerations : Naphthalene derivatives (e.g., 1-methylnaphthalene) are linked to hepatic and renal toxicity in animal models . If metabolized to release naphthalene, the ester could pose similar risks, though direct evidence is lacking.

Biological Activity

Propyl naphthalene-1-carboxylate (PNC) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with PNC, including its synthesis, structure-activity relationships, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is an ester derivative of naphthalene-1-carboxylic acid, where a propyl group is attached to the carboxylate moiety. The general structure can be represented as follows:

C11H10O2\text{C}_{11}\text{H}_{10}\text{O}_2

The synthesis of PNC typically involves the esterification of naphthalene-1-carboxylic acid with propanol, often utilizing acid catalysis to facilitate the reaction. This process can be optimized through various methods including reflux conditions and the use of different catalysts to enhance yield and purity.

2.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of PNC. For instance, structure-activity relationship (SAR) studies indicate that modifications in the naphthalene core can significantly influence the compound's potency against various cancer cell lines. In vitro assays have shown that PNC exhibits cytotoxic effects on several cancer types, with IC50 values ranging from 2.47 µM to 12.25 µM against cell lines such as HCT-116 and EC9706 .

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

Cell LineIC50 (µM)
HCT-1162.47
EC970612.25
Eca1093.54

The mechanism by which PNC exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Studies suggest that PNC may interact with cellular targets involved in cell cycle regulation and apoptosis, leading to increased cell death in malignant cells.

3.1 Study on Structure-Activity Relationship

A study conducted on various naphthalene derivatives, including PNC, explored how different substituents affect biological activity. It was found that certain substitutions on the naphthalene ring enhance antiproliferative activity significantly . For example, compounds with halogenated groups demonstrated improved potency compared to their non-halogenated counterparts.

3.2 In Vivo Studies

In vivo studies using murine models have indicated that PNC not only inhibits tumor growth but also reduces metastasis in aggressive cancer types. These findings were corroborated by histological examinations showing decreased tumor size and cellular proliferation markers in treated animals.

4.

This compound presents a promising avenue for further research due to its demonstrated biological activities, particularly in anticancer applications. The ongoing exploration of its structure-activity relationships will likely yield novel derivatives with enhanced efficacy and selectivity against cancer cells.

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